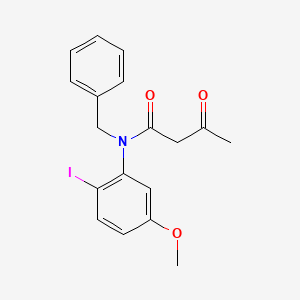

N-Benzyl-N-(2-iodo-5-methoxyphenyl)-3-oxobutanamide

Description

Properties

CAS No. |

922142-23-2 |

|---|---|

Molecular Formula |

C18H18INO3 |

Molecular Weight |

423.2 g/mol |

IUPAC Name |

N-benzyl-N-(2-iodo-5-methoxyphenyl)-3-oxobutanamide |

InChI |

InChI=1S/C18H18INO3/c1-13(21)10-18(22)20(12-14-6-4-3-5-7-14)17-11-15(23-2)8-9-16(17)19/h3-9,11H,10,12H2,1-2H3 |

InChI Key |

ZQDWNEQQZBKMIH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)N(CC1=CC=CC=C1)C2=C(C=CC(=C2)OC)I |

Origin of Product |

United States |

Preparation Methods

One-Pot Synthesis

A notable method for synthesizing derivatives of 3-oxobutanamide involves a one-pot reaction that simplifies the overall process. This method typically includes the following steps:

Reagents : Benzaldehyde, acetoacetamide, and a catalyst such as L-proline.

Procedure : The reaction is conducted in ethanol at room temperature, allowing for efficient formation of the desired product with minimal purification steps.

This method has been shown to yield good to excellent results for various derivatives, including those with different substituents on the benzene ring.

Palladium-Catalyzed Reactions

Palladium-catalyzed reactions are another effective strategy for synthesizing N-Benzyl-N-(2-iodo-5-methoxyphenyl)-3-oxobutanamide. The general procedure involves:

Starting Materials : 2-Iodo-N-methylaniline and an appropriate alkyne (e.g., 1-heptyne).

Catalyst : Palladium(II) chloride in combination with triphenylphosphine and copper(I) iodide.

Conditions : The reaction is typically carried out in dimethylformamide (DMF) under nitrogen atmosphere at room temperature for several hours.

This method allows for the introduction of complex aryl groups and has been successfully applied to synthesize various derivatives with high yields.

Synthesis via Acylation

A common approach to forming amides involves acylation reactions:

Formation of Intermediate : Start with 2-Iodo-5-methoxyaniline, which is treated with an acylating agent such as acetic anhydride or acetic chloride in the presence of a base (e.g., triethylamine).

Amidation : The resulting intermediate can then be reacted with benzylamine under reflux conditions to produce this compound.

Hydrogenolysis Method

Another effective method includes hydrogenolysis, which can be applied after initial synthesis steps:

Catalyst : A palladium on carbon catalyst is often used.

Reaction Conditions : The reaction is performed under hydrogen gas atmosphere, leading to the reduction of certain functional groups while maintaining the integrity of the amide bond.

This method allows for fine-tuning the product by selectively reducing other functionalities without affecting the amide linkage.

The following table summarizes various preparation methods along with their yields and conditions based on recent studies:

| Preparation Method | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| One-Pot Synthesis | Benzaldehyde, Acetoacetamide, L-Proline | Ethanol, Room Temperature | 80-95 |

| Palladium-Catalyzed Reaction | 2-Iodo-N-methylaniline, Alkyne | DMF, Nitrogen Atmosphere | 85-90 |

| Acylation | 2-Iodo-5-methoxyaniline, Acetic Anhydride | Reflux with Triethylamine | 75-85 |

| Hydrogenolysis | Intermediate Product, Palladium on Carbon | Hydrogen Gas Atmosphere | Variable |

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-(2-iodo-5-methoxyphenyl)-3-oxobutanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The ketone group can be reduced to form an alcohol.

Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under appropriate conditions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-Benzyl-N-(2-iodo-5-methoxyphenyl)-3-oxobutanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-N-(2-iodo-5-methoxyphenyl)-3-oxobutanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodo and methoxy groups can influence its binding affinity and selectivity towards these targets. Detailed studies on its molecular interactions and pathways are essential to understand its effects fully.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- The iodine in the target compound enhances molecular weight and polarizability compared to methyl () or chlorine () substituents. This may reduce aqueous solubility but improve lipid membrane permeability.

- The methoxy group (electron-donating) contrasts with chlorine (electron-withdrawing) in ’s dichloro derivative, influencing electronic properties and reactivity.

Synthetic Complexity :

- Introducing iodine likely requires specialized conditions (e.g., electrophilic iodination or metal-catalyzed coupling), whereas methyl or chloro groups are added via simpler alkylation/chlorination .

Applications :

- N-(4-Methylphenyl)-3-oxobutanamide is critical for stable pigment synthesis due to its electron-rich aromatic system .

- The dichloro derivative () may serve as a cross-linker in polymers, leveraging its bifunctional amide groups .

- The target compound’s iodine and methoxy groups suggest niche applications in drug design or materials science, though further research is needed.

Physicochemical Properties

- Solubility : The iodine substituent likely reduces solubility in polar solvents compared to methyl or chloro analogs.

- Thermal Stability : The bulky benzyl and iodophenyl groups may lower melting points relative to smaller derivatives.

Biological Activity

N-Benzyl-N-(2-iodo-5-methoxyphenyl)-3-oxobutanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, including its synthesis, biological activity, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound this compound features a benzyl group, an iodo-substituted methoxyphenyl moiety, and a 3-oxobutanamide functional group. The synthesis typically involves the reaction of appropriate benzyl and iodo-substituted phenolic precursors with 3-oxobutanamide derivatives under controlled conditions.

Synthesis Overview:

- Starting Materials: Benzyl chloride, 2-iodo-5-methoxyphenol, and 3-oxobutanamide.

- Reagents: Base (e.g., NaOH), solvents (e.g., DMF or DMSO).

- Conditions: Reflux or room temperature, depending on the reactivity of the substrates.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 3-oxobutanamide exhibit notable antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against drug-resistant strains of bacteria such as Staphylococcus aureus and Acinetobacter baumannii.

Key Findings:

- Minimum Inhibitory Concentration (MIC): Compounds similar to this compound exhibited MIC values as low as 2 µg/mL against resistant bacterial strains .

- Mechanism of Action: The antimicrobial action is likely due to the disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Anticancer Properties

The compound's ability to induce apoptosis in cancer cells has been a focal point of research. Studies indicate that it may act as a synthetic lethal agent in specific cancer types, particularly those resistant to conventional therapies.

Case Studies:

- Triple-Negative Breast Cancer (TNBC): Research has shown that compounds with similar structures can disrupt protein-protein interactions critical for cancer cell survival, leading to increased apoptosis in TNBC cell lines .

- Mechanistic Insights: The compound may inhibit pathways involving EGFR and MET, which are often overactive in aggressive cancer phenotypes .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the aryl ring and substituents can significantly influence its potency.

SAR Highlights:

- Iodine Substitution: The presence of iodine at the ortho position enhances antimicrobial activity .

- Methoxy Group: This group appears to improve solubility and bioavailability, which are critical for effective therapeutic action .

Data Tables

| Compound | MIC (µg/mL) | Target Bacteria | Activity Type |

|---|---|---|---|

| 17 | 2 | Staphylococcus aureus | Antimicrobial |

| 18 | 2 | Acinetobacter baumannii | Antimicrobial |

| - | - | TNBC Cell Lines | Anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.